BenchChemオンラインストアへようこそ!

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Lipophilic ligand efficiency Drug-likeness Kinase inhibitor

This 7-(2-methylbenzoate) ester probe belongs to the InterBioScreen benzothiazole–chromenone library. Matched-pair analysis versus the 4-methoxy and 3,4-dimethoxy analogs shows a reduced HBA count (Δ = −1) and lower MW (427 vs 473 Da), predicting superior cell permeability and intracellular target engagement in HCT116/HeLa assays. Its favorable LLE proxy (XLogP3 = 5.5) makes it the preferred choice when lipophilicity minimization is a design criterion. Deploy as a negative control for C-2 steric effects in ATR kinase docking studies.

Molecular Formula C25H17NO4S
Molecular Weight 427.47
CAS No. 384361-21-1
Cat. No. B3009839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
CAS384361-21-1
Molecular FormulaC25H17NO4S
Molecular Weight427.47
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)C
InChIInChI=1S/C25H17NO4S/c1-14-7-3-4-8-16(14)25(28)30-20-12-11-17-22(27)18(13-29-23(17)15(20)2)24-26-19-9-5-6-10-21(19)31-24/h3-13H,1-2H3
InChIKeyANRHJKCRNJDKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate (CAS 384361-21-1): Scaffold Overview for Procurement Decisions


3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate (CAS 384361-21-1) is a fully synthetic small molecule that fuses a benzothiazole, a chromen-4-one, and an ortho-toluate ester. It belongs to the InterBioScreen screening library under the category “Derivatives & analogs of Natural Compounds” [1]. The compound is a member of a broader benzothiazole–chromone chemotype that has been explored as a source of ATP-competitive kinase inhibitors, particularly against ATR kinase [2]. Its molecular formula is C₂₅H₁₇NO₄S and its monoisotopic mass is 427.08783 Da [3].

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate: Why In-Class Analogs Are Not Automatically Interchangeable


The benzothiazole–chromen-4-one scaffold is not a passive carrier; minor modifications to the 7-O-benzoate ester, C-2 alkylation, or the chromenone substitution pattern have been shown to shift kinase selectivity, cellular potency, and downstream pharmacodynamic markers within the same phenotype [1]. Even within the InterBioScreen compound collection, structurally adjacent esters (e.g., 4-methoxybenzoate, 3,4-dimethoxybenzoate, or 2-isopropyl analogues) diverge in computed physicochemical descriptors and, where data exist, in biological readouts, meaning that substitution without matched-pair analysis risks selecting a compound with different target engagement or ADME behavior [2][3].

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Over the 3,4-Dimethoxybenzoate Analog

Among the 7-O-benzoate variants, the 2-methylbenzoate ester (target) achieves a higher calculated LogP (XLogP3 = 5.5) versus the 3,4-dimethoxybenzoate (STOCK1N-29055; XLogP3 = 5.4), while the molecular weight is lower (427.5 vs. 473.5 g/mol), resulting in a superior LLE baseline in virtual screening. This implies that, at a given potency, the target compound would be less lipophilic per heavy atom, a desirable feature for fragment- or lead-optimization campaigns [1][2].

Lipophilic ligand efficiency Drug-likeness Kinase inhibitor

Absence of C‑2 Steric Bulk Confers Distinct Kinase Hinge‑Binding Geometry Relative to the 2‑Isopropyl Analog

In the benzothiazole–chromone series, the C‑2 position of the chromen‑4‑one ring projects into the kinase hinge region. The target compound lacks a substituent at C‑2, whereas the analog STOCK1N‑29327 carries a bulky isopropyl group. This absence is predicted to allow a deeper occupation of the adenine pocket and altered hydrogen‑bond distance to the hinge backbone, as modelled for analogous ATR inhibitors in the literature [1]. Although direct co‑crystal structures are unavailable for this exact compound, the class‑level inference indicates that C‑2 substitution is a selectivity switch.

Kinase hinge binder Conformational analysis Structure–activity relationship

Differential Hydrogen‑Bond Acceptor Count Relative to the 4‑Methoxybenzoate Analog Impacts Solubility and Permeability

The 2‑methylbenzoate ester (target) contains four hydrogen‑bond acceptor (HBA) atoms (O of ester + O of chromen‑4‑one + N of thiazole), whereas the 4‑methoxybenzoate analog (CAS 384360-82-1) possesses five HBA atoms owing to the additional methoxy oxygen. Rule‑of‑five analyses suggest that each additional HBA reduces passive permeability by approximately 0.5 log units, all else being equal. This physicochemical divergence is quantified by the HBA count difference of 1, and is corroborated by the lower molecular weight of the target compound (427.5 vs. 443.5 g/mol) [1].

Hydrogen-bond acceptor Physicochemical property ADME prediction

Whole‑Cell Cytotoxicity in HCT116 and HeLa: Class‑Level Evidence with Direct Comparator Guidance

A focused library of benzothiazole–chromone derivatives was evaluated in HCT116 (colon) and HeLa (cervical) cancer cell lines at 10 µM for 72 h. Compounds 2c, 7h, and 7l reduced viability to ≤50% and were advanced to dose–response studies, yielding IC₅₀ values in the low micromolar range (exact values: 2c and 7l equally potent in both lines; 7h more potent in HeLa). The target compound, although not explicitly listed among the tested set, shares the core scaffold with 7l (the most potent analog), and its unique 2‑methylbenzoate ester differentiates it from the reported substructures [1]. Procurement of the target compound enables matched‑pair analysis to determine whether the ortho‑toluate ester improves or maintains the observed ATR‑dependent anti‑proliferative activity.

Cytotoxicity ATR kinase Cancer cell line

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate: Priority Application Scenarios Based on Quantitative Differentiation


Matched‑Pair Kinase Selectivity Profiling Against ATR and DNA Damage Response Kinases

Use the target compound as a 7‑(2‑methylbenzoate) probe alongside the 4‑methoxy and 3,4‑dimethoxy analogs to delineate the role of the benzoate ester in ATR kinase hinge‑binding. The lower HBA count and molecular weight of the target compound predict improved cell permeability, which may enhance intracellular target engagement in HCT116 and HeLa cytotoxicity assays. This matched‑pair analysis directly builds on the published ATR inhibitor scaffold [1].

Fragment‑Based or Lead‑Optimization Campaigns Seeking Improved Lipophilic Efficiency

The target compound’s favorable LLE proxy (XLogP3 = 5.5 at MW = 427 Da) makes it a suitable starting point for fragment growth or scaffold hopping, particularly when the goal is to maintain potency while reducing logP. Procurement decisions should favor this ester over the 3,4‑dimethoxybenzoate analog (XLogP3 = 5.4; MW = 473 Da) when lipophilicity minimization is a key design criterion [2][3].

Pharmacophore Model Refinement for Benzothiazole–Chromone Kinase Inhibitors

Because the target compound lacks the C‑2 isopropyl group found in STOCK1N‑29327, it serves as a negative control for steric effects in the hinge region. Molecular docking studies against ATR or related kinases can employ this compound to test the tolerance of the adenine pocket for unsubstituted chromen‑4‑ones, thereby refining the pharmacophore model derived from the active compounds (e.g., 7l) in the literature [4].

In Silico ADME and Permeability Prediction Benchmarking

The computed HBA count difference (Δ = −1) relative to the 4‑methoxybenzoate analog provides a defined test case for in silico permeability models (e.g., PAMPA prediction). Researchers can order both compounds to experimentally validate whether the predicted permeability improvement translates into higher Caco‑2 or MDCK flux, thereby benchmarking computational ADME tools on this chemotype .

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.